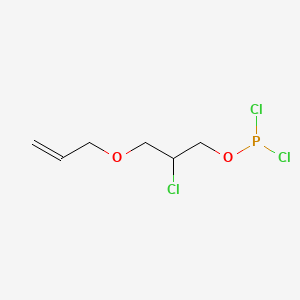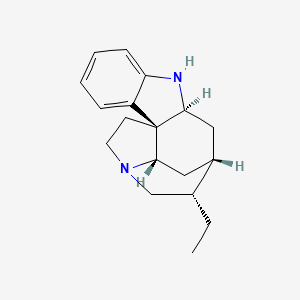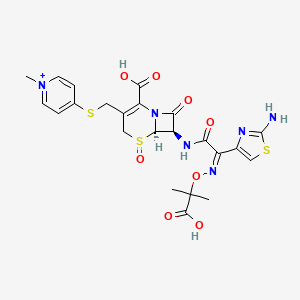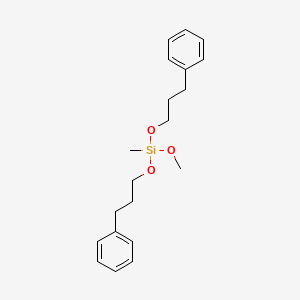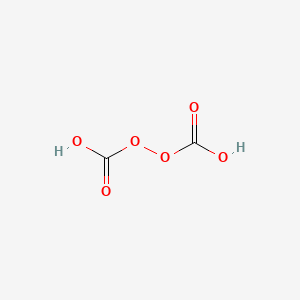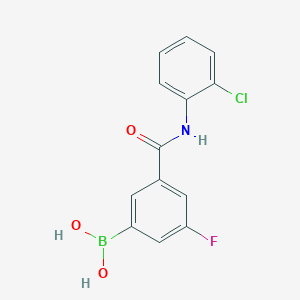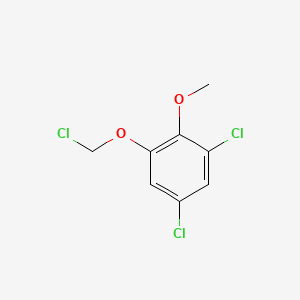
(7E)-cyclohexadec-7-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7E)-Cyclohexadec-7-en-1-one is an organic compound with the molecular formula C16H28O It is a member of the cycloalkene family, characterized by a cyclohexadecane ring with a double bond at the 7th position and a ketone functional group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-cyclohexadec-7-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclohexadecane ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (7E)-Cyclohexadec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the cyclohexadecane ring can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Cyclohexadecane-1,7-dione.
Reduction: (7E)-Cyclohexadec-7-en-1-ol.
Substitution: 7-Bromo-cyclohexadec-7-en-1-one.
Wissenschaftliche Forschungsanwendungen
(7E)-Cyclohexadec-7-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkene chemistry.
Biology: The compound’s structure makes it a candidate for studying membrane interactions and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological membranes.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which (7E)-cyclohexadec-7-en-1-one exerts its effects is primarily through its interactions with biological membranes. The compound’s hydrophobic cyclohexadecane ring allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexadecane: Lacks the double bond and ketone group, making it less reactive.
Cyclohexadec-7-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclohexadec-7-en-1,7-dione: Contains an additional ketone group, making it more susceptible to further chemical reactions.
Uniqueness: (7E)-Cyclohexadec-7-en-1-one is unique due to its combination of a cyclohexadecane ring, a double bond, and a ketone functional group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2550-59-6 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(7E)-cyclohexadec-7-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+ |
InChI-Schlüssel |
CMFUATSDNFKABN-DUXPYHPUSA-N |
Isomerische SMILES |
C1CCCCC(=O)CCCCC/C=C/CCC1 |
Kanonische SMILES |
C1CCCCC(=O)CCCCCC=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
